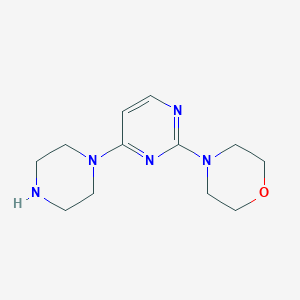

4-(4-(ピペラジン-1-イル)ピリミジン-2-イル)モルホリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

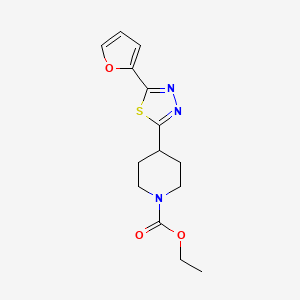

The compound “4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine” is a heterocyclic compound that contains a pyrimidine ring, a piperazine ring, and a morpholine ring . It is a derivative of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes .

Chemical Reactions Analysis

The compound “4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine” undergoes various metabolic reactions. The major route of metabolism is due to hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species. Other metabolic pathways include amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .科学的研究の応用

アルツハイマー病(AD)治療のためのアセチルコリンエステラーゼ阻害

- 選択的阻害: 化合物6gは、AChEに対して強力な阻害活性(IC50 = 0.90 μM)を示し、ブチリルコリンエステラーゼ(BuChE)に対しては弱い活性しか示さなかった。 分子ドッキング研究により、選択的AChE阻害剤であることが確認された .

抗菌活性

抗結核活性

乳がん細胞におけるポリ(ADP-リボース)ポリメラーゼ(PARP)標的化

作用機序

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache) and protein kinases . AChE plays a crucial role in nerve function, and protein kinases are essential for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Similar compounds have been found to inhibit ache and protein kinases . Inhibition of AChE can increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, enhancing cholinergic transmission . Inhibition of protein kinases can disrupt cell signaling processes, potentially leading to the death of cancer cells .

Biochemical Pathways

For instance, AChE inhibition can enhance cholinergic transmission, affecting learning and memory . Protein kinase inhibition can disrupt cell signaling processes, affecting cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable and are eliminated by both metabolism and renal clearance .

Result of Action

The inhibition of ache can enhance cholinergic transmission, potentially improving cognitive function . The inhibition of protein kinases can disrupt cell signaling processes, potentially leading to the death of cancer cells .

生化学分析

Biochemical Properties

Related compounds have been shown to interact with various enzymes and proteins . For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized and shown to inhibit acetylcholinesterase, an enzyme crucial for nerve function .

Cellular Effects

The cellular effects of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine are not well-studied. Related compounds have been shown to have significant effects on cell viability. For example, certain thiouracil amide compounds have been shown to inhibit the activity of poly (ADP-ribose) polymerase, leading to a loss of cell viability in human breast cancer cells .

Molecular Mechanism

Related compounds have been shown to inhibit acetylcholinesterase through competitive and non-competitive inhibition .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to have significant effects at varying dosages .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Related compounds have been shown to have significant effects on cellular transport and distribution .

Subcellular Localization

Related compounds have been shown to have significant effects on subcellular localization .

特性

IUPAC Name |

4-(4-piperazin-1-ylpyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-2-14-12(17-7-9-18-10-8-17)15-11(1)16-5-3-13-4-6-16/h1-2,13H,3-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXRSUWLDAYMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)

![2-[[Cyclohexyl(oxo)methyl]amino]-1,3-benzothiazole-6-carboxylic acid methyl ester](/img/structure/B2592856.png)

![2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2592857.png)

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2592866.png)